2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
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Overview
Description
2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound with a unique structure that combines a pyrazole ring, a chlorophenyl group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the chlorophenyl group, and the attachment of the phenol moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol moiety can lead to the formation of quinones, while reduction of the chlorophenyl group can yield aniline derivatives.
Scientific Research Applications
2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxyaniline: A compound with a similar phenol moiety but different substituents.
Pyrazole derivatives: Compounds with a pyrazole ring and various substituents.
Uniqueness
2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H19ClN2O2 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol |
InChI |
InChI=1S/C20H19ClN2O2/c1-12(2)11-25-16-8-9-17(18(24)10-16)20-19(13(3)22-23-20)14-4-6-15(21)7-5-14/h4-10,24H,1,11H2,2-3H3,(H,22,23) |
InChI Key |
LFCLBRDHVDMWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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